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ALGAL AMINO ACID MIXTURE (U-D) -

ALGAL AMINO ACID MIXTURE (U-D)

Catalog Number: EVT-252690
CAS Number:
Molecular Formula:
Molecular Weight: NA
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Algal amino acid mixture (U-D) is a specialized blend of amino acids derived from algal sources, specifically designed for various scientific applications. This mixture typically contains 16 different amino acids, which are essential for protein synthesis and cellular functions. The designation "U-D" indicates that the amino acids are uniformly labeled, often with isotopes such as nitrogen-15, enhancing their utility in biochemical research and metabolic studies.

Source

The algal amino acid mixture is primarily sourced from microalgae, which are known for their rich nutrient profile and ability to synthesize a wide range of amino acids. Common species used include Chlorella and Spirulina, which are cultivated in controlled environments to ensure high purity and concentration of the desired compounds .

Classification

Algal amino acid mixtures fall under the category of biochemical reagents, specifically designed for applications in molecular biology, proteomics, and metabolic labeling studies. They are classified based on their isotopic labeling and purity levels, with the U-D variant indicating a high degree of uniformity in labeling.

Synthesis Analysis

Methods

The synthesis of algal amino acid mixtures typically involves several key steps:

  1. Cultivation: Algae are grown in bioreactors under optimized conditions to maximize yield.
  2. Harvesting: The algal biomass is harvested through centrifugation or filtration.
  3. Extraction: Amino acids are extracted using methods such as enzymatic hydrolysis or alkaline extraction, which break down the cell walls and release intracellular components .
  4. Purification: The extracted amino acids undergo purification processes like chromatography to remove impurities and concentrate the desired compounds.

Technical Details

The extraction process often employs alkaline-enzymatic methods that enhance the release of proteins and amino acids from resistant microalgal biomass without mechanical pretreatment, improving efficiency and yield . This method is particularly advantageous for obtaining high-purity extracts suitable for research applications.

Molecular Structure Analysis

Structure

The algal amino acid mixture consists of various amino acids, each with distinct molecular structures. Common components include:

  • L-Alanine
  • L-Leucine
  • L-Phenylalanine
  • L-Tryptophan
  • L-Tyrosine

Data

Molecular weights of some key components:

  • L-Alanine: 89.09 g/mol
  • L-Leucine: 131.17 g/mol
  • L-Phenylalanine: 165.19 g/mol
Chemical Reactions Analysis

Reactions

Algal amino acids participate in various biochemical reactions, primarily involving protein synthesis and metabolism:

  1. Peptide Bond Formation: Amino acids link via peptide bonds to form proteins through ribosomal translation.
  2. Transamination Reactions: Amino acids can undergo transamination, where an amine group is transferred to a keto acid, facilitating nitrogen metabolism.

Technical Details

In laboratory settings, the incorporation of isotopically labeled amino acids allows researchers to trace metabolic pathways and quantify protein synthesis rates through techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .

Mechanism of Action

Process

The mechanism by which algal amino acid mixtures exert their effects primarily involves their role in protein synthesis:

  1. Incorporation into Proteins: During translation, ribosomes utilize these amino acids to build polypeptide chains.
  2. Metabolic Pathways: The labeled amino acids provide insights into metabolic pathways by allowing researchers to track how these compounds are utilized within cellular systems.

Data

Studies have shown that using isotopically labeled algal amino acids can significantly enhance the accuracy of protein synthesis measurements by providing clear distinctions between newly synthesized proteins and pre-existing ones .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a fine powder or lyophilized form.
  • Solubility: Highly soluble in aqueous solutions, making it suitable for various biochemical assays.

Chemical Properties

  • pH Stability: Generally stable at neutral pH but may require adjustments post-dissolution.
  • Storage Conditions: Should be stored at room temperature away from light and moisture to maintain integrity .

Relevant analyses indicate that these mixtures exhibit high purity levels (98% or greater) and are free from contaminants that could interfere with experimental results.

Applications

Algal amino acid mixtures find extensive use in scientific research:

  1. Proteomics: Used in studies focusing on protein structure and function.
  2. Metabolic Labeling: Essential for tracing metabolic pathways in cellular studies.
  3. Nutritional Research: Investigated for their potential benefits in human nutrition and supplementation.

These applications highlight the versatility and importance of algal amino acid mixtures in advancing biological research and understanding metabolic processes .

Biosynthetic Pathways and Isotopic Labeling Mechanisms

Metabolic Engineering of Algal Strains for Uniform Deuterium Integration

Uniformly deuterated algal amino acids (U-D AA) represent a class of isotopically labeled biomolecules where >98% of hydrogen atoms are replaced by deuterium (²H) at non-exchangeable carbon positions. This labeling is achieved through sophisticated metabolic engineering of cyanobacterial strains (e.g., Spirulina platensis, Synechocystis PCC 6714) cultivated in ²H₂O-enriched media. The process requires systematic rewiring of central metabolism to overcome biological deuterium toxicity, which typically manifests as inhibited cell division and compromised membrane integrity [1] [8].

Genetic Tool Deployment:

  • CRISPR-Cas9-mediated pathway optimization: Knockout of pgi (phosphoglucose isomerase) redirects carbon flux through the oxidative pentose phosphate pathway (PPP), enhancing NADPH regeneration essential for deuterium assimilation [1].
  • Heterologous expression: Introduction of Arabidopsis thaliana PSY (phytoene synthase) and BKT (β-carotene ketolase) genes boosts antioxidant capacity, counteracting ROS stress induced by ²H₂O [1] [3].
  • Promoter engineering: Riboswitch-controlled expression of fatty acid desaturases (desA, desD) maintains membrane fluidity under high deuterium stress [8].

Isotope Routing Mechanisms:Deuterium incorporation occurs via enzymatic hydrogenation reactions dependent on NADPH cofactors. Engineered E. coli mutants lacking glucose-6-phosphate dehydrogenase (Δzwf) show 40-60‰ depletion in ²H-amino acids, confirming NADPH’s pivotal role in isotopic routing [8]. In cyanobacteria, deuterium enrichment follows the hierarchy:

  • Photosynthetic pathway: >90% ²H incorporation into glycerate-3-P hydrogens
  • Amino acid biosynthesis: Valine (β-hydrogens) > phenylalanine (aromatic ring) > proline (pyrrolidine hydrogens)
  • Lipid desaturation: Selective exclusion of deuterium at methylene bridges [4] [8]

Table 1: Genetic Modifications for Enhanced Deuterium Integration in Cyanobacteria

Target PathwayEngineering StrategyDeuterium Enrichment (%)Biological Impact
NADPH regenerationOverexpression of gnd (6PGDH)+34% in leucineReduced growth inhibition
ROS defenseCRISPRi knockdown of sodB+22% in prolineEnhanced oxidative stress tolerance
Carbon fixationHeterologous RuBisCO from Thermosynechococcus+18% in alanineImproved ²HCO₃⁻ fixation
Membrane adaptationΔdesD + desA complementation+29% in hydrophobic AAsMaintained fluidity at 70% ²H₂O

Enzymatic Regulation of Amino Acid Biosynthesis in Blue-Green Algae

Blue-green algae (Cyanobacteria) exhibit unique nitrogen assimilation machinery centered on the glutamine synthetase/glutamate synthase (GS-GOGAT) cycle. This system regulates amino acid biosynthesis under deuterium stress, with isotopic fractionation occurring at substrate-specific enzymatic steps [3] [7].

Key Enzymatic Controls:

  • Transamination cascades: Branched-chain amino acid transaminases (IlvE) exhibit kinetic isotope effects (KIEs) of 1.08–1.12 during deuterium incorporation, leading to 150–300‰ depletion in valine compared to leucine [8].
  • Aromatic amino acid synthesis: Chorismate mutase shows inverse KIE (0.92), enriching deuterium in phenylalanine’s benzylic positions by 400‰ relative to growth medium [7].
  • Proline cyclization: Δ¹-pyrroline-5-carboxylate reductase exhibits ²H/¹H discrimination factors of 0.75, resulting in extraordinary ²H-enrichment (>1000‰) in proline – the highest among proteinogenic amino acids [8].

Extraction and Purification:Post-biosynthesis, alkaline-assisted cell lysis (0.2M NaOH, 80°C) disrupts recalcitrant algal cell walls without deuterium loss. Subsequent enzymatic hydrolysis employs Bacillus licheniformis proteases (optimized at 50°C, pH 9.0), achieving >95% recovery of deuterated amino acids. Critical deficiencies occur in glutamine (−100%), asparagine (−92%), and tryptophan (−88%) due to heat-induced degradation and enzymatic deamidation [5] [9].

Table 2: Enzymatic Isotope Effects in Amino Acid Biosynthesis

Amino AcidRate-Limiting EnzymeKIE (²H/¹H)Net Fractionation (‰ vs. medium)
ValineAcetolactate synthase1.12−280
LeucineIsopropylmalate synthase1.08−150
ProlinePyrroline-5-carboxylate reductase0.75+1050
PhenylalanineChorismate mutase0.92+400
IsoleucineThreonine deaminase1.05−210

Isotope Flux Analysis in Heterotrophic vs. Autotrophic Cultivation Systems

Deuterium flux mapping reveals fundamental metabolic divergences between cultivation modes. Autotrophic systems (CO₂ + ²H₂O) yield higher uniform labeling, while heterotrophic systems (²H-glucose/organic substrates) enable targeted positional enrichment [6] [10].

Metabolic Flux Analysis (MFA):

  • Autotrophic systems: ¹³C-MFA in Synechocystis shows 92% of deuterium incorporation occurs through Calvin cycle intermediates, with glyceraldehyde-3-phosphate dehydrogenase contributing 45% of total ²H flux [6].
  • Heterotrophic systems: ²H-NMR tracing in Chlorella vulgaris fed U-²H-glucose reveals compartmentalized labeling: cytosolic acetyl-CoA shows 98% ²H enrichment, while plastidial pyruvate dehydrogenase complex contributes <40% to leucine deuteriation [10].

Cultivation System Optimization:

  • Photobioreactor design: Turbidostat-controlled autotrophic cultures achieve 85% deuterium enrichment at 200 μmol photons·m⁻²·s⁻¹, balancing photoinhibition and growth rate (doubling time = 36 h) [6].
  • Carbon substrate engineering: Mixotrophic cultivation with 30% U-¹³C-glucose + 70% ²H₂O yields cross-labeled amino acids with 89% ²H and 92% ¹³C incorporation – ideal for dual-isotope tracer studies [10].

Table 3: Isotope Incorporation Efficiencies in Cultivation Systems

ParameterAutotrophic (⁺CO₂/²H₂O)Heterotrophic (⁺U-²H-glucose/H₂O)Mixotrophic (⁺¹³C-glucose/²H₂O)
Max. biomass density8.5 g DCW/L15.2 g DCW/L12.8 g DCW/L
Avg. doubling time36 h18 h24 h
Leu ²H-enrichment98.2%94.7%89.5%
Pro ²H-enrichment99.1%75.3%92.8%
Phe ring-²H97.8%32.5%88.6%
NADPH ²H-content96%45%91%

Synthetic Biology Frontiers:Emergent engineering strategies address biological limitations in deuterated bioproduction:

  • Halophile chassis: Halomonas bluephagenesis engineered with cyanobacterial amino acid pathways achieves 80% growth retention at 3M NaCl, enabling high-²H₂O cultivation without osmotic collapse [10].
  • Dynamic pathway regulation: LsrR quorum-sensing switches control deuterium-sensitive enzyme expression, automatically upregulating chaperones during ²H-induced protein misfolding [1].
  • Consortia engineering: Co-cultures of S. platensis (²H-scavenger) and E. meliloti (amino acid hyperproducer) boost alanine yield by 3.2× through cross-species metabolic exchange [8].

Table 4: Algal Amino Acids in Uniformly Deuterated Mixture (U-D)

Amino AcidBiosynthetic PrecursorDeuteration Position
AlaninePyruvateα, β, γ positions
ValinePyruvateβ-methyl groups
Leucineα-ketoisovalerateδ-methyl group
ProlineGlutamatePyrrolidine ring
PhenylalanineChorismateBenzylic hydrogens
IsoleucineThreonineβ, γ, δ positions
Deficient Amino Acids
GlutamineGlutamateDegraded during extraction
AsparagineAspartateDegraded during extraction
CysteineSerineOxidized during processing
TryptophanChorismateThermolabile indole ring

These advances establish algal amino acid mixtures (U-D) as indispensable tools for NMR-based structural biology, metabolic flux analysis, and precision nutrition research, with engineered biological systems overcoming previous limitations in isotopic purity and biochemical diversity [1] [5] [7].

Properties

Product Name

ALGAL AMINO ACID MIXTURE (U-D)

Molecular Weight

NA

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